molecular formula C15H10ClN3O2S B2935447 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 865288-19-3

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2935447
CAS No.: 865288-19-3
M. Wt: 331.77
InChI Key: JPBLAESNPFFOSB-RMKNXTFCSA-N
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Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that features a unique combination of a cinnamamide moiety and a 1,3,4-oxadiazole ring substituted with a 5-chlorothiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 5-chlorothiophen-2-yl group: This step involves the substitution reaction where a thiophene derivative is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

    Coupling with cinnamamide: The final step involves the coupling of the 1,3,4-oxadiazole intermediate with cinnamamide, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the oxadiazole ring or the cinnamamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole or cinnamamide derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cancer progression.

    Pathways: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chlorothiophen-2-yl)methyl]ethanamine
  • **N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide

Uniqueness

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to its combination of a cinnamamide moiety with a 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-9H,(H,17,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBLAESNPFFOSB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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